4-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid
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Overview
Description
4-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the formation of the pyrazole ring. The trifluoromethyl group is introduced via a radical trifluoromethylation reaction . The benzoic acid moiety is then attached through an acylation reaction, followed by the final coupling of the two fragments under mild conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process may also be scaled up using continuous flow chemistry techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, particularly the carbonyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological activities are being explored, including anti-inflammatory and anticancer properties.
Industry: The compound is investigated for its use in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)BENZOIC ACID: Shares the trifluoromethyl group but lacks the pyrazole ring, resulting in different chemical properties and applications.
2-METHYL-5-(TRIFLUOROMETHYL)BENZOIC ACID: Similar in structure but with variations in the position of the methyl and trifluoromethyl groups, affecting its reactivity and uses.
3-AMINO-4-(TRIFLUOROMETHYL)BENZOIC ACID:
Uniqueness
4-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is unique due to the combination of its trifluoromethyl-substituted pyrazole ring and benzoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C14H12F3N3O3 |
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Molecular Weight |
327.26 g/mol |
IUPAC Name |
4-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H12F3N3O3/c1-8-6-11(14(15,16)17)19-20(8)7-12(21)18-10-4-2-9(3-5-10)13(22)23/h2-6H,7H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
XCTHHYSXUJBNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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